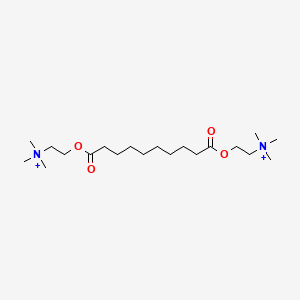![molecular formula C20H19N3O2S B1200511 N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide CAS No. 55142-77-3](/img/structure/B1200511.png)
N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide is a member of indoles, a monothiohemiketal and a monocarboxylic acid amide.
Wissenschaftliche Forschungsanwendungen
Gram-Scale Synthesis for Potential Therapeutic Uses
- A study by Setterholm et al. (2015) discusses the gram-scale, chemoselective synthesis of a related compound, HIOC, which is a potent activator of the TrkB receptor in mammalian neurons, indicating its potential therapeutic uses. Setterholm et al., 2015.
Allosteric Modulation of Cannabinoid Receptor
- Khurana et al. (2014) reveal key structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), with implications for the design of potent CB1 allosteric modulators. Khurana et al., 2014.
Novel Synthesis Approaches and Transformations
- Cucek and Verček (2008) describe the synthesis of various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing innovative synthetic methods for related compounds. Cucek & Verček, 2008.
Potential in Cancer Imaging
- A study by Wang et al. (2005) on the synthesis of a potential PET tracer for imaging cancer tyrosine kinase highlights the relevance of related compounds in medical imaging and oncology research. Wang et al., 2005.
Applications in Organic Synthesis
- Bratton et al. (2000) discuss the preparation of novel 3,5-substituted-indole-2-carboxamides, illustrating the versatility of these compounds in organic synthesis. Bratton et al., 2000.
Understanding of Reaction Mechanisms
- Nemoto et al. (2016) provide insights into the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, contributing to a deeper understanding of chemical reaction mechanisms. Nemoto et al., 2016.
Eigenschaften
CAS-Nummer |
55142-77-3 |
|---|---|
Produktname |
N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide |
Molekularformel |
C20H19N3O2S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-[2-hydroxy-2-(1H-indol-3-yl)-2-methylsulfanylethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-26-20(25,16-11-22-18-9-5-3-7-14(16)18)12-23-19(24)15-10-21-17-8-4-2-6-13(15)17/h2-11,21-22,25H,12H2,1H3,(H,23,24) |
InChI-Schlüssel |
PJYCVBMPEOJLKW-UHFFFAOYSA-N |
SMILES |
CSC(CNC(=O)C1=CNC2=CC=CC=C21)(C3=CNC4=CC=CC=C43)O |
Kanonische SMILES |
CSC(CNC(=O)C1=CNC2=CC=CC=C21)(C3=CNC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)
![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)



![2-[[(4-Hydroxyphenyl)azo]phenyl]benzoic acid](/img/structure/B1200447.png)
![4-[(4-Methoxybenzoyl)amino]butanoic acid](/img/structure/B1200448.png)

